molecular formula C19H17ClN4O2 B2746361 2-(3-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941937-10-6

2-(3-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2746361
CAS No.: 941937-10-6
M. Wt: 368.82
InChI Key: IOQUAOPVMZMNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

One study focused on the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, which are analogous to the compound . These nucleosides, including their N-bridgehead guanine, guanosine, and guanosine monophosphate analogs, demonstrated moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978).

Heterocyclic Scaffold Development

Another study presented the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, introducing a new drug-like heterocyclic scaffold. This work highlights the compound's potential as a versatile precursor for the development of pharmacologically relevant molecules (Tzvetkov et al., 2012).

Antiproliferative Activity

Research into novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and its imino variants revealed significant antitumor activities against various carcinoma cells, indicating the compound's relevance in cancer research (Sztanke et al., 2007).

Photosynthetic Electron Transport Inhibition

Another area of application is in agrochemical research, where pyrazole derivatives, including those related to the compound , were evaluated for their ability to inhibit the photosynthetic electron transport chain. These compounds showed potential as herbicides, indicating the broader relevance of this chemical class in developing new agrochemicals (Vicentini et al., 2004).

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-13-5-7-16(8-6-13)22-9-10-23-17(25)18(26)24(21-19(22)23)12-14-3-2-4-15(20)11-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQUAOPVMZMNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.